N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, pyrazole, and isoxazolo-pyridine structures.
Preparation Methods
The synthesis of N4-[1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of pyrazole and isoxazole ringsThe final step involves the cyclization to form the isoxazolo-pyridine structure under reflux conditions with acetic anhydride . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N~4~-[1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its antimicrobial and antiviral properties make it a candidate for studying the inhibition of bacterial and viral growth.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N4-[1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to the inhibition of microbial growth. The pyrazole and isoxazole rings contribute to its stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other fluorophenyl-pyrazole derivatives and isoxazole-pyridine compounds. Compared to these, N4-[1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which enhances its antimicrobial and antiviral properties. Similar compounds include:
- 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole
- 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole
- 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxamide .
Properties
Molecular Formula |
C21H16FN7O2 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)pyrazol-3-yl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16FN7O2/c1-12-19-16(9-17(25-21(19)31-27-12)13-10-24-28(2)11-13)20(30)26-18-7-8-23-29(18)15-5-3-14(22)4-6-15/h3-11H,1-2H3,(H,26,30) |
InChI Key |
UQFMSORFIXZMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC=NN4C5=CC=C(C=C5)F |
Origin of Product |
United States |
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